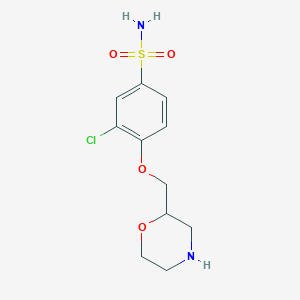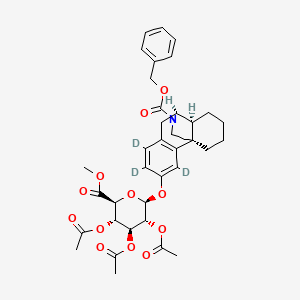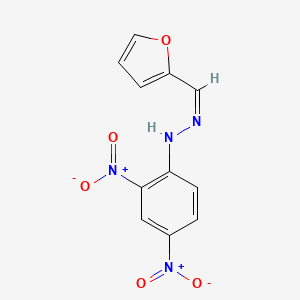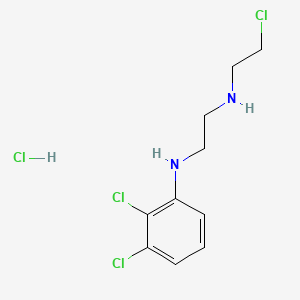![molecular formula C13H14N2O3S B13843657 [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate: is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Acetylation: Finally, the acetate group is introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.
Catalytic Processes: Catalysts such as palladium or platinum are used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and solvents like dimethylformamide and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infections.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products due to its biological activity.
Mecanismo De Acción
The mechanism of action of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound with a simpler structure.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
Structural Complexity: [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate has a more complex structure compared to its simpler analogs, contributing to its unique biological activities.
Biological Activity: The presence of the carbamoylamino and acetate groups enhances its interaction with biological targets, making it more potent in various applications
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8(15(13(14)17)18-9(2)16)12-7-10-5-3-4-6-11(10)19-12/h3-8H,1-2H3,(H2,14,17) |
Clave InChI |
SOQHOAQNHIYGEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)






![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
